4-(But-3-en-2-yl)thiomorpholine-3-carboxylic acid
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Overview
Description
4-(But-3-en-2-yl)thiomorpholine-3-carboxylic acid is an organic compound with a unique structure that includes a thiomorpholine ring substituted with a butenyl group and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(But-3-en-2-yl)thiomorpholine-3-carboxylic acid typically involves the following steps:
Formation of the Thiomorpholine Ring: This can be achieved through the reaction of a suitable amine with a sulfur-containing reagent under controlled conditions.
Introduction of the Butenyl Group: The butenyl group can be introduced via a coupling reaction, such as the Suzuki–Miyaura coupling, which involves the use of a palladium catalyst and a boron reagent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(But-3-en-2-yl)thiomorpholine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The butenyl group can participate in substitution reactions, such as halogenation or hydroboration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide, while hydroboration can be performed using borane reagents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Halogenated derivatives and hydroborated products.
Scientific Research Applications
4-(But-3-en-2-yl)thiomorpholine-3-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.
Biological Studies: It can be used to study the interactions of thiomorpholine derivatives with biological targets, such as enzymes and receptors.
Industrial Applications: The compound can be used in the development of new materials and catalysts for industrial processes.
Mechanism of Action
The mechanism of action of 4-(But-3-en-2-yl)thiomorpholine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The thiomorpholine ring can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. The butenyl group and carboxylic acid functional group can also participate in these interactions, enhancing the compound’s overall effect.
Comparison with Similar Compounds
Similar Compounds
4-(But-3-yn-2-yl)thiomorpholine: This compound has a similar structure but with an alkyne group instead of an alkene group.
3-Thiomorpholinecarboxylic acid, 4-(1-methyl-2-propen-1-yl)-: This compound has a similar thiomorpholine ring but with a different substituent on the ring.
Uniqueness
4-(But-3-en-2-yl)thiomorpholine-3-carboxylic acid is unique due to the presence of both the butenyl group and the carboxylic acid functional group, which provide distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C9H15NO2S |
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Molecular Weight |
201.29 g/mol |
IUPAC Name |
4-but-3-en-2-ylthiomorpholine-3-carboxylic acid |
InChI |
InChI=1S/C9H15NO2S/c1-3-7(2)10-4-5-13-6-8(10)9(11)12/h3,7-8H,1,4-6H2,2H3,(H,11,12) |
InChI Key |
ILKLCHZOKCCZGF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=C)N1CCSCC1C(=O)O |
Origin of Product |
United States |
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